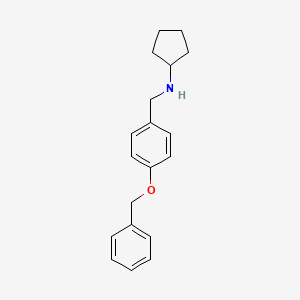
Carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+) is a complex organometallic compound. It consists of a zirconium ion coordinated with a carbanide ligand and a 1,2,3,5,5-pentamethylcyclopenta-1,3-diene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with methylmagnesium chloride . This reaction proceeds through a series of steps, including the formation of a Grignard reagent and subsequent cyclization to yield the desired product. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene involves large-scale preparation methods. One such method includes a three-step process starting from readily available raw materials . The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene can yield various oxygenated derivatives, while reduction can produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
1,2,3,5,5-pentamethylcyclopenta-1,3-diene has a wide range of scientific research applications, including:
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism by which 1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves its ability to act as a ligand and form stable complexes with various metal ions. These complexes can participate in a variety of catalytic and electron transfer processes, making the compound valuable in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: This compound is structurally similar but differs in the position of the methyl groups.
Pentamethylcyclopentadienyltitanium trichloride: Another similar compound, where titanium replaces zirconium.
Uniqueness
What sets 1,2,3,5,5-pentamethylcyclopenta-1,3-diene apart is its specific arrangement of methyl groups and its ability to form stable complexes with zirconium. This unique structure imparts distinct reactivity and stability, making it particularly useful in specialized applications.
Propriétés
Formule moléculaire |
C22H36Zr |
|---|---|
Poids moléculaire |
391.7 g/mol |
Nom IUPAC |
carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+) |
InChI |
InChI=1S/2C10H15.2CH3.Zr/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H3;/q4*-1;+4 |
Clé InChI |
QCLNDGHBYSWTGB-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
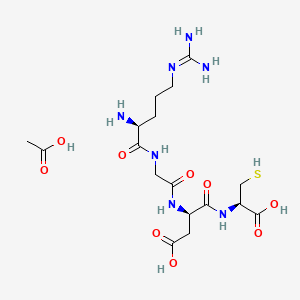


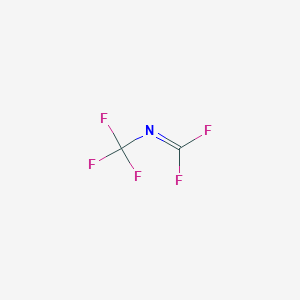
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)

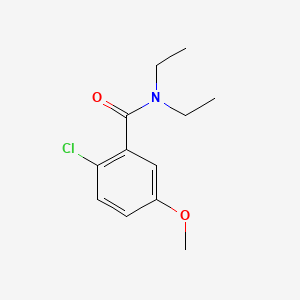
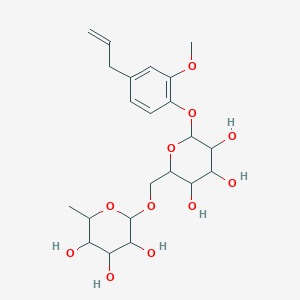
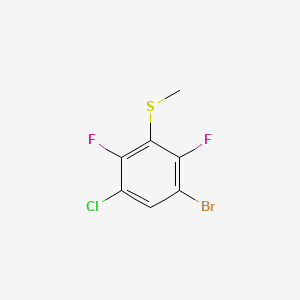
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
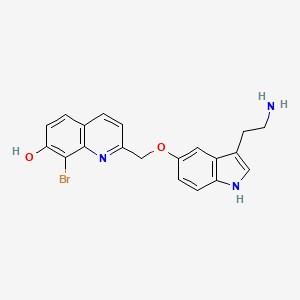
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
